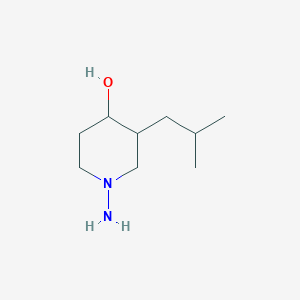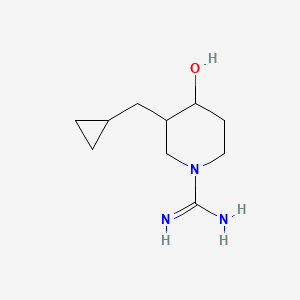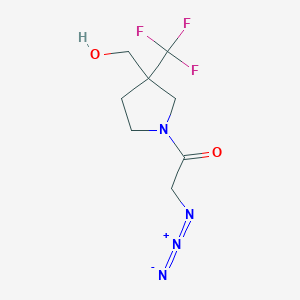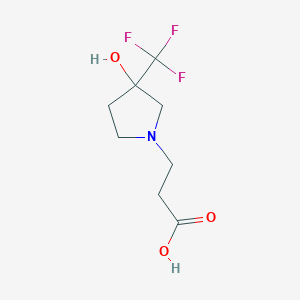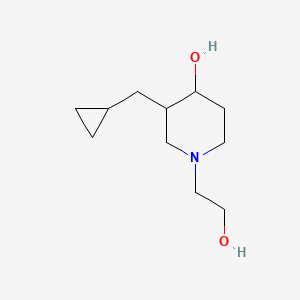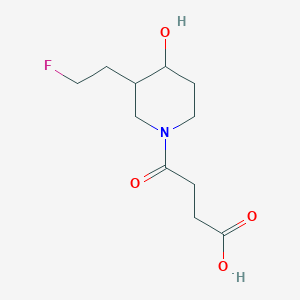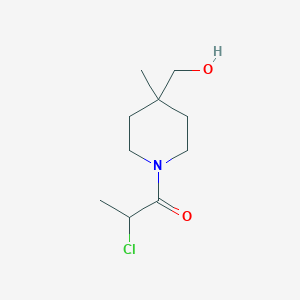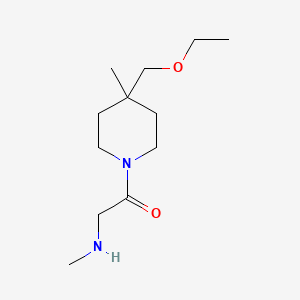
6-(5-溴噻吩-2-基)嘧啶-4-羧酸乙酯
描述
Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O2S and its molecular weight is 313.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经保护剂开发
与6-(5-溴噻吩-2-基)嘧啶-4-羧酸乙酯结构相关的化合物已被评估其神经保护活性。 这些化合物可以降低人类神经元细胞中内质网 (ER) 伴侣蛋白 BIP 和凋亡标记物裂解的 caspase-3 的表达,表明其在治疗神经退行性疾病方面具有潜在的应用 .
抗纤维化药物合成
相似的化合物已显示出有希望的抗纤维化活性,其中一些化合物比已知的抗纤维化药物如吡非尼酮表现出更好的效果。 这表明6-(5-溴噻吩-2-基)嘧啶-4-羧酸乙酯可用于合成新的抗纤维化剂 .
3. 双环[6 + 6]体系化学 嘧啶并[4,5-d]嘧啶的化学性质与所讨论的化合物相关,在双环[6 + 6]体系的研究中具有重要意义。 这些体系具有多种生物学意义,可以使用6-(5-溴噻吩-2-基)嘧啶-4-羧酸乙酯作为前体或类似物进行探索 .
作用机制
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit endoplasmic reticulum (er) stress and apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生化分析
Biochemical Properties
Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities. It interacts with several enzymes and proteins, including nitric oxide synthase and tumor necrosis factor-α (TNF-α). These interactions are crucial as they inhibit the production of nitric oxide and TNF-α, which are key mediators in inflammatory responses . Additionally, this compound has shown promising results in molecular docking studies, indicating favorable interactions with active residues of ATF4 and NF-kB proteins .
Cellular Effects
The effects of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate on various cell types and cellular processes have been extensively studied. In human microglia cells, it has been observed to inhibit the production of inflammatory mediators such as nitric oxide and TNF-α . This inhibition is significant as it suggests potential anti-inflammatory properties. Furthermore, in human neuronal cells, Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate has demonstrated neuroprotective effects by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . These findings indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate involves several key interactions at the molecular level. The compound exerts its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways . It binds to specific biomolecules, including ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammation . By inhibiting these pathways, Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate can reduce cellular stress and inflammation, thereby exerting its neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate maintains its stability under specific conditions, allowing for sustained neuroprotective and anti-inflammatory effects
Dosage Effects in Animal Models
The effects of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory properties without significant adverse effects . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are critical areas of study to ensure the safe and effective use of this compound in animal models.
Metabolic Pathways
Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy in biochemical reactions . Understanding the metabolic pathways and the role of specific enzymes in the metabolism of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate within cells and tissues are critical factors that determine its efficacy and bioavailability. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate within specific tissues, thereby affecting its overall therapeutic potential.
Subcellular Localization
The subcellular localization of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization and the factors that influence it can provide insights into the mechanisms of action and potential therapeutic applications of Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate.
属性
IUPAC Name |
ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-5-7(13-6-14-8)9-3-4-10(12)17-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGJCAKYQOUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




